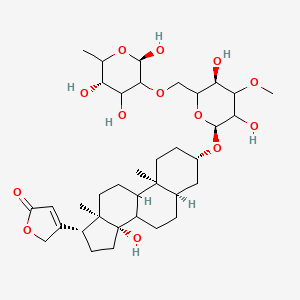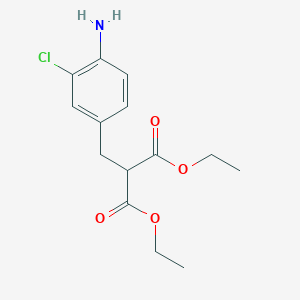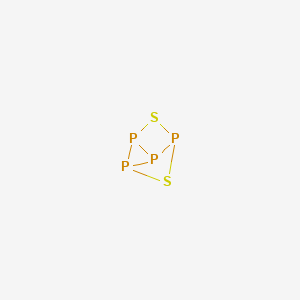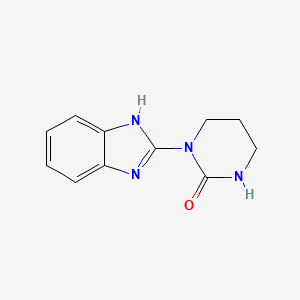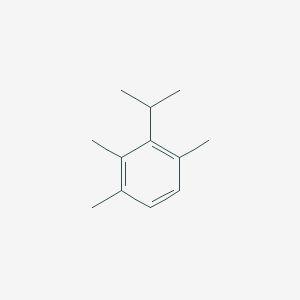
Trimethylcumene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylcumene, also known as 2,4,6-trimethylcumene, is an organic compound with the chemical formula C12H18. It is classified as an aromatic hydrocarbon and is a flammable colorless liquid with a strong odor. This compound is nearly insoluble in water but soluble in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylcumene can be synthesized through various methods. One common synthetic route involves the alkylation of mesitylene (1,3,5-trimethylbenzene) with propylene in the presence of a catalyst. The reaction typically occurs under high temperature and pressure conditions to facilitate the alkylation process.
Industrial Production Methods
In industrial settings, this compound is produced using similar alkylation processes. The use of zeolite catalysts is common in industrial production due to their high efficiency and selectivity. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Trimethylcumene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form trimethylbenzoic acid using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction of this compound can yield trimethylcyclohexane using hydrogen gas in the presence of a metal catalyst like palladium.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of this compound, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitrating agents
Major Products Formed
Oxidation: Trimethylbenzoic acid
Reduction: Trimethylcyclohexane
Substitution: Various substituted this compound derivatives
Scientific Research Applications
Trimethylcumene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organic compounds and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of trimethylcumene involves its interaction with molecular targets and pathways. In oxidation reactions, this compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, the compound gains electrons, resulting in the formation of reduced products. The specific molecular targets and pathways depend on the type of reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
- Mesitylene (1,3,5-trimethylbenzene)
- Pseudocumene (1,2,4-trimethylbenzene)
- Hemimellitene (1,2,3-trimethylbenzene)
Uniqueness
Trimethylcumene is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and physical properties. Compared to mesitylene, pseudocumene, and hemimellitene, this compound has distinct reactivity in electrophilic substitution reactions and different solubility characteristics .
Properties
CAS No. |
33991-29-6 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
1,2,4-trimethyl-3-propan-2-ylbenzene |
InChI |
InChI=1S/C12H18/c1-8(2)12-10(4)7-6-9(3)11(12)5/h6-8H,1-5H3 |
InChI Key |
CKLMZXZZNILPFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


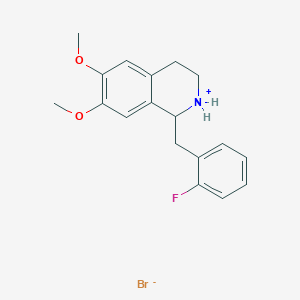
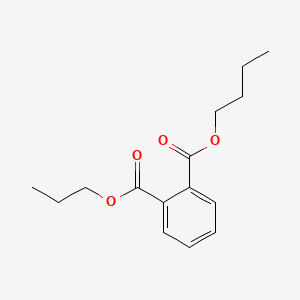



![(1S,5R)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B15343868.png)


